molecular formula C10H6ClF2NO B8585924 4-Chloromethyl-5-(2,4-difluorophenyl)isoxazole

4-Chloromethyl-5-(2,4-difluorophenyl)isoxazole

Cat. No.: B8585924
M. Wt: 229.61 g/mol
InChI Key: QYUMTMLHMKWIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl-5-(2,4-difluorophenyl)isoxazole is a useful research compound. Its molecular formula is C10H6ClF2NO and its molecular weight is 229.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6ClF2NO

Molecular Weight

229.61 g/mol

IUPAC Name

4-(chloromethyl)-5-(2,4-difluorophenyl)-1,2-oxazole

InChI

InChI=1S/C10H6ClF2NO/c11-4-6-5-14-15-10(6)8-2-1-7(12)3-9(8)13/h1-3,5H,4H2

InChI Key

QYUMTMLHMKWIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(C=NO2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(2,4-difluorophenyl)-4-isoxazolylmethanol (2.50 g) in toluene (50 ml) was added dropwise thionyl chloride (2.11 g) at 0° C., and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated, saturated aqueous sodium hydrogencarbonate was added to the residue, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and 4-chloromethyl-5-(2,4-difluorophenyl)isoxazole (2.20 g, yield 81%) was obtained as an oil from a fraction eluted with ethyl acetate-hexane (1:5, volume ratio). NMR (CDCl3) δ: 4.53 (2H, s), 6.95–7.15 (2H, m), 7.6–7.75 (1H, m), 8.43 (1H, s).
Name
5-(2,4-difluorophenyl)-4-isoxazolylmethanol
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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